![molecular formula C8H6BrNS2 B173067 4-Bromo-6-methylbenzo[d]thiazole-2-thiol CAS No. 155596-89-7](/img/structure/B173067.png)
4-Bromo-6-methylbenzo[d]thiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-6-methylbenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H6BrNS2. It has an average mass of 260.174 Da and a monoisotopic mass of 258.912506 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-Bromo-6-methylbenzo[d]thiazole-2-thiol”, often starts from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines. The synthesis process can involve a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-methylbenzo[d]thiazole-2-thiol” includes a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 356.2±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It also has an enthalpy of vaporization of 57.8±3.0 kJ/mol, a flash point of 169.2±25.7 °C, and an index of refraction of 1.744 .Applications De Recherche Scientifique
Antibacterial Activity
A study synthesized novel oxadiazole derivatives incorporating 4-Bromo-6-methylbenzo[d]thiazole-2-thiol and evaluated their antibacterial activity. These molecules, particularly 6d, demonstrated weak to moderate inhibition potential against certain Gram-negative bacteria (Rehman et al., 2018).
Synthesis and Catalytic Applications
Research on the synthesis of heterocondensed thiophenes from 2-Aminothiophen-3-thiol, which relates to 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, has been conducted. These compounds, formed with formic acid or aromatic aldehydes, have potential applications in various chemical synthesis processes (Gewald et al., 1988).
Fungicidal Activity
Thiazole derivatives, similar to 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, have been studied for their fungicidal activity. These compounds, synthesized from 2-bromo-1-(3,4-dimethylphenyl)ethanone, showed promise in combating fungal infections (Bashandy et al., 2008).
Crystal Structure Analysis
The crystal structure of molecules structurally related to 4-Bromo-6-methylbenzo[d]thiazole-2-thiol has been analyzed. This research provides insights into the nature and strength of intermolecular interactions, which is crucial for understanding the material's properties (Sowmya et al., 2020).
Biomedical Research
Bismuth thiolato complexes, derived from thiazole-based heterocyclic thiones like 4-Bromo-6-methylbenzo[d]thiazole-2-thiol, have been synthesized and evaluated for anti-microbial activity. These complexes showed effectiveness against various bacteria without toxicity towards mammalian cells, suggesting potential biomedical applications (Luqman et al., 2014).
Orientations Futures
Benzothiazole derivatives, including “4-Bromo-6-methylbenzo[d]thiazole-2-thiol”, are of great interest in drug design due to their high biological and pharmacological activity . The development of new synthesis methods and the discovery of novel compounds that inhibit quorum sensing are emerging fields . These compounds could be a good template for further drug development .
Propriétés
IUPAC Name |
4-bromo-6-methyl-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-4-2-5(9)7-6(3-4)12-8(11)10-7/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFRCPCWLQNGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596746 |
Source


|
| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methylbenzo[d]thiazole-2-thiol | |
CAS RN |
155596-89-7 |
Source


|
| Record name | 4-Bromo-6-methyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



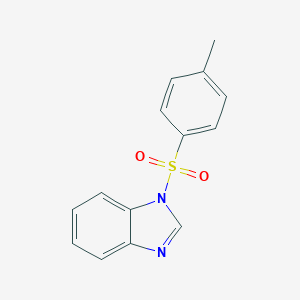

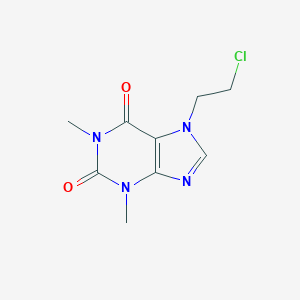
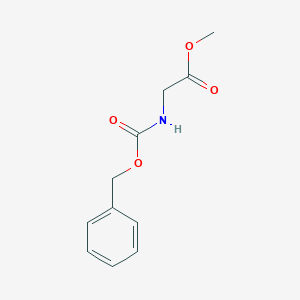
![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)


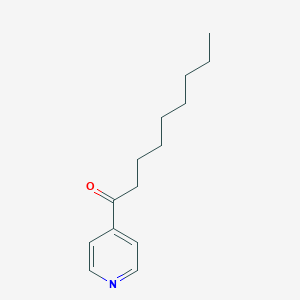
![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)
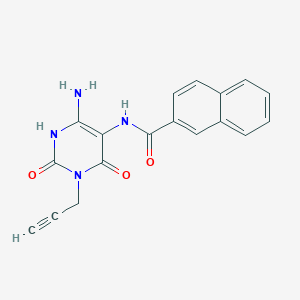
![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)